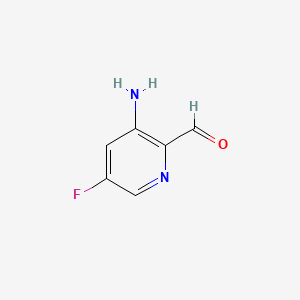

3-Amino-5-fluoropicolinaldehyde

Übersicht

Beschreibung

3-Amino-5-fluoropicolinaldehyde, also known as 3-APA and 5-fluoropicolinaldehyde, is a fluorinated aldehyde that is used in various scientific research applications. It is a colorless, volatile, flammable liquid that is soluble in water and other organic solvents. 3-APA has been widely used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and other materials. In addition, 3-APA has also been used in the synthesis of various biomolecules, including proteins and peptides.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Research has demonstrated the synthesis of novel fluoropicolinate herbicides through cascade cyclization of fluoroalkyl alkynylimines, showcasing the potential of 3-amino-5-fluoropicolinaldehyde derivatives in agricultural applications. This method allows the synthesis of picolinic acids with alkyl or aryl substituents at the 6-position, which were previously inaccessible, highlighting its utility in creating herbicides with novel properties (Johnson et al., 2015).

Fluorogenic Reagents for Chromatographic Analysis

Derivatives of 3-amino-5-fluoropicolinaldehyde have been synthesized and characterized for use as precolumn fluorogenic reagents for the ultrahigh sensitivity determination of primary amines by micro-column liquid chromatography with laser-induced fluorescence detection. This application demonstrates the compound's role in enhancing the sensitivity of chromatographic measurements, allowing for the low femtogram range detection of amino acids, which is crucial in biochemical analysis (Beale et al., 1989).

Study of Peptidases

3-Amino-5-fluoropicolinaldehyde derivatives have been used to tag cellular proteinases in a novel method, where the liberated aromatic amine is trapped as a fluorescent insoluble Schiff-base product with 5-nitrosalicylaldehyde. This method facilitates the measurement of enzyme activity in single cells or cell suspensions by either static or flow microfluorometry, utilizing fluorogenic substrates. This application is particularly valuable in clinical chemistry for differentiating mixed populations of leukocytes, demonstrating the compound's utility in biomedical research (Dolbeare & Smith, 1977).

Eigenschaften

IUPAC Name |

3-amino-5-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWNWXWPHVFGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B572746.png)

![4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B572750.png)

![2,4-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B572754.png)